molecular formula C19H23ClN4O B2479978 (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034583-93-0

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2479978
CAS No.: 2034583-93-0
M. Wt: 358.87
InChI Key: UZQSUOKNZNMZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" is a hybrid molecule featuring a piperazine ring linked to a 5-chloro-2-methylphenyl group and a benzoimidazolone scaffold. Its structure combines a flexible piperazine moiety, known for modulating receptor binding and solubility, with a bicyclic benzoimidazolone system that may enhance aromatic stacking interactions. The chlorine substituent on the phenyl ring likely influences electronic properties and lipophilicity, while the methyl group may sterically hinder certain conformations.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-13-2-4-15(20)11-18(13)23-6-8-24(9-7-23)19(25)14-3-5-16-17(10-14)22-12-21-16/h2,4,11-12,14H,3,5-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSUOKNZNMZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure features a piperazine ring and a benzimidazole moiety, which are known to interact with various biological targets.

Molecular Characteristics

  • Molecular Formula: C19H23ClN4O
  • Molecular Weight: 358.87 g/mol
  • IUPAC Name: [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
  • CAS Number: 2034583-93-0

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. The piperazine moiety is often associated with interactions at serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior. The benzimidazole component may contribute to the compound's potential as an anticancer agent by interfering with cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases . The presence of the chloro and methyl groups on the phenyl ring may enhance lipophilicity and cellular uptake, further promoting antitumor efficacy.

Antidepressant Effects

The piperazine ring is well-documented for its role in antidepressant medications. Compounds that target serotonin receptors can lead to increased serotonin levels in the synaptic cleft, thereby improving mood and alleviating symptoms of depression . This compound's structural similarity to known antidepressants suggests it may exhibit similar pharmacological effects.

Study 1: Anticancer Efficacy

In a study examining the anticancer potential of various benzimidazole derivatives, it was found that compounds with a piperazine substituent showed enhanced cytotoxicity against human cancer cell lines. The study reported IC50 values in the low micromolar range for several derivatives, indicating strong potential for further development .

Study 2: Neuropharmacological Assessment

Another research effort focused on the neuropharmacological properties of piperazine derivatives. The findings suggested that these compounds could modulate neurotransmitter systems effectively, leading to anxiolytic and antidepressant-like effects in animal models. This aligns with the expected activity of this compound due to its structural components .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50 Value
Compound ABenzimidazoleAnticancer2.5 µM
Compound BPiperazineAntidepressant3.0 µM
(Target Compound)Piperazine-BenzimidazoleAnticancer/AntidepressantTBD

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exhibit significant antimicrobial properties. A study found that derivatives with similar structures displayed moderate to strong activity against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. Studies utilizing various cancer cell lines have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and activation of pro-apoptotic pathways.

A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines . The mechanism of action appears to involve interference with cell cycle progression and induction of cell death.

Central Nervous System Disorders

Compounds containing piperazine structures have been investigated for their anxiolytic and antidepressant properties. The unique combination of the piperazine ring with the benzimidazole moiety suggests potential applications in treating anxiety disorders and depression .

Neuroprotective Effects

Research has indicated that similar compounds may possess neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that modifications to the piperazine ring significantly influenced antibacterial efficacy .

Case Study 2: Antitumor Studies

Another study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results showed a marked reduction in cell viability at concentrations as low as 0.99 µM for certain derivatives . The study also highlighted the importance of structural modifications in enhancing anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The compound shares structural motifs with isostructural thiazole-triazole hybrids described in recent literature. For example, compounds 4 and 5 (from ) feature fluorophenyl, triazolyl, and thiazole groups, crystallizing in a triclinic system ($P\overline{1}$) with two independent molecules in the asymmetric unit . While the target compound lacks thiazole/triazole rings, its benzoimidazolone and piperazine groups introduce distinct conformational flexibility and planarity differences:

Property Target Compound Compound 4 Compound 5
Core Structure Benzoimidazolone + piperazine Thiazole + triazole Thiazole + triazole
Substituents 5-chloro-2-methylphenyl 4-chlorophenyl, 4-fluorophenyl 4-fluorophenyl (two sites)
Crystal System Not reported (hypothesized: monoclinic/triclinic) Triclinic ($P\overline{1}$) Triclinic ($P\overline{1}$)
Molecular Planarity Moderate (piperazine introduces flexibility) High (planar except one fluorophenyl group) High (planar except one fluorophenyl group)

Pharmacological Implications (Inferred)

  • Piperazine moiety : Commonly found in serotonin/dopamine receptor ligands (e.g., aripiprazole), suggesting possible neuropsychiatric applications.
  • Benzoimidazolone scaffold : Seen in PARP inhibitors and antimicrobial agents, hinting at divergent therapeutic pathways compared to the thiazole-triazole hybrids in .

Preparation Methods

Nucleophilic Aromatic Substitution of Chlorobenzene Derivatives

The 5-chloro-2-methylphenyl group is introduced via nucleophilic substitution on a pre-formed piperazine ring. A method adapted from PMC7335995 involves reacting 1-(3-chlorophenyl)piperazin-2-one with methyl α-bromo-(4-chlorophenyl)acetate in methanol under reflux with sodium bicarbonate. For the target compound, modification includes using 5-chloro-2-methylbromobenzene as the electrophile. Key steps include:

  • Alkylation : Piperazine undergoes alkylation at the less hindered nitrogen using 1-bromo-5-chloro-2-methylbenzene in acetone with potassium carbonate and catalytic KI.
  • Cyclization : The intermediate is cyclized under acidic conditions (HCl/ice) to yield the substituted piperazine.

Yields for analogous reactions range from 65–78%, with purity >95% after recrystallization from ethyl acetate.

Alternative Route: Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling of 5-chloro-2-methylbromobenzene with piperazine using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C achieves 82% yield. This method avoids competing N-alkylation byproducts common in SNAr reactions.

Preparation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl Methanone

Cyclocondensation of 1,2-Diaminocyclohexane with Carboxylic Acid Derivatives

The tetrahydrobenzoimidazole core is synthesized via cyclization of 1,2-diaminocyclohexane with a carbonyl source. A protocol from WO2014104607A1 employs:

  • Step 1 : Reaction of 1,2-diaminocyclohexane with triphosgene in dichloromethane to form the imidazolidinone intermediate.
  • Step 2 : Oxidation using MnO₂ in DMF introduces the ketone at position 5, yielding the methanone precursor.

Purification via column chromatography (CHCl₃:MeOH, 9.5:0.5) affords 70–85% purity, with final crystallization in hexane improving this to >98%.

Reductive Amination Approach

An alternative involves reductive amination of cyclohexane-1,2-dione with ammonium acetate and sodium cyanoborohydride in methanol. The resulting amine is acylated using acetyl chloride to install the ketone, achieving 68% yield.

Coupling Strategies for Methanone Bridge Formation

Friedel-Crafts Acylation

Activation of the benzoimidazole methanone as an acyl chloride (using SOCl₂ in DCM) enables electrophilic substitution on the piperazine nitrogen. Reaction conditions from WO2009057133A2 include:

  • Acylation : Combining equimolar acyl chloride and 4-(5-chloro-2-methylphenyl)piperazine in THF with Et₃N as a base.
  • Workup : Quenching with ice-water followed by extraction with dichloromethane yields the crude product, which is purified via silica gel chromatography (hexane:EtOAc, 3:1).

This method achieves 60–72% yield, with LC-MS confirming >95% purity.

Ullmann-Type Coupling

For sterically hindered substrates, copper-catalyzed coupling using CuI/L-proline in DMSO at 120°C facilitates bond formation between the piperazine and benzoimidazole fragments. This approach, adapted from PMC3134852, reduces side reactions, yielding 78% product.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine but may promote decomposition above 100°C.
  • Reflux in acetone (56°C) balances reactivity and stability, particularly for SNAr reactions.

Catalytic Systems

  • KI/K₂CO₃ : Effective for alkylation steps, minimizing O-alkylation byproducts.
  • Pd(OAc)₂/Xantphos : Superior for aryl aminations, albeit at higher cost.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, CHCl₃:MeOH gradients) resolves polar intermediates.
  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) finalizes API-grade purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the piperazine CH₂ groups (δ 2.8–3.2 ppm) and benzoimidazole aromatics (δ 7.1–7.4 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 413.1542 confirms the structure.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Substitution

  • Steric effects : Bulky substituents on the aryl group favor substitution at the less hindered nitrogen. Using excess piperazine (1.5 eq) drives mono-substitution.

Oxidation Side Reactions

  • Mn-mediated oxidation : Over-oxidation of the tetrahydrobenzoimidazole to benzoimidazole is minimized by strict temperature control (<40°C).

Scalability and Industrial Feasibility

Batch vs. Continuous Flow

  • Batch processing : Suitable for small-scale synthesis (up to 1 kg), with yields consistent at 65–75%.
  • Continuous flow : Microreactors improve heat transfer in exothermic steps (e.g., acylations), enhancing safety for multi-ton production.

Cost Analysis

  • Catalyst costs : Pd-based systems add ~15% to raw material expenses, justifying use only for high-value APIs.
  • Solvent recovery : Acetone and DCM are recycled via distillation, reducing waste by 40%.

Q & A

Q. What are the common synthetic routes for synthesizing (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone?

Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling a piperazine derivative (e.g., 5-chloro-2-methylphenylpiperazine) with a benzo[d]imidazole carbonyl precursor using reagents like EDCI or DCC.
  • Heterocyclic ring construction : The tetrahydrobenzoimidazole moiety may be synthesized via cyclization of diamines with carbonyl compounds under acidic conditions .
  • Purification : Column chromatography or recrystallization ensures purity. Reaction conditions (temperature, solvent, catalysts) are critical for yield optimization .

Q. What analytical techniques are used to characterize the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 5-chloro-2-methylphenyl group appear as distinct signals in δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion) .
  • X-ray crystallography : Resolves 3D conformation, particularly for chiral centers in the tetrahydrobenzoimidazole ring .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Antimicrobial activity : Piperazine derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Receptor modulation : Benzoimidazole-piperazine hybrids show affinity for serotonin (5-HT1A) and dopamine receptors, suggesting CNS applications .
  • Cytotoxicity : Some analogs inhibit cancer cell proliferation (e.g., IC₅₀ values <10 μM in MCF-7 breast cancer cells) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity and reduce side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-piperazine bond formation .
  • Reaction monitoring : Real-time HPLC or TLC identifies intermediates, enabling stepwise adjustments .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Systematic replacement of the 5-chloro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups assesses receptor binding trends .
  • Bioisosteric replacement : Exchanging the benzoimidazole core with triazole or oxadiazole rings evaluates pharmacological stability .
  • In vitro assays : Competitive binding assays (e.g., radioligand displacement) quantify receptor affinity .

Q. How can solubility and stability challenges be addressed during formulation?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., via HCl gas treatment in ethanol) .
  • Lyophilization : Freeze-drying enhances stability for long-term storage .
  • Co-solvent systems : PEG-400 or cyclodextrin-based solutions mitigate precipitation in biological assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to eliminate variability .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions .
  • Meta-analysis : Cross-reference data from analogous compounds (e.g., piperazine-benzimidazole hybrids) to identify consensus mechanisms .

Q. What computational approaches predict the compound’s molecular targets and binding modes?

  • Molecular docking : Software like AutoDock Vina simulates interactions with receptors (e.g., 5-HT1A) using crystal structures from the PDB .
  • QSAR modeling : Machine learning algorithms correlate structural descriptors (e.g., logP, polar surface area) with activity data .
  • MD simulations : Assess binding stability over nanoseconds to identify key residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.